7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
This compound belongs to the pyrazolo-pyridinone class, characterized by a fused pyrazole and pyridinone core. Its structure includes:
- A piperazine-1-carbonyl moiety at position 7, substituted with a 2-cyclopentylacetyl group.
- A 2-methoxyethyl chain at position 5.
- A phenyl group at position 2.
The piperazine moiety enhances solubility and bioavailability, while the cyclopentyl group may improve lipophilicity and target binding .
Properties
IUPAC Name |
7-[4-(2-cyclopentylacetyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4/c1-36-16-15-29-18-22(25-23(19-29)27(35)32(28-25)21-9-3-2-4-10-21)26(34)31-13-11-30(12-14-31)24(33)17-20-7-5-6-8-20/h2-4,9-10,18-20H,5-8,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVBDRULHUGFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that incorporates multiple functional groups, which contribute to its biological activity. The key features of the structure include:
- Piperazine ring : Known for its role in various pharmacological agents.
- Pyrazolo[4,3-c]pyridine core : A scaffold that has been associated with diverse biological activities, particularly in the modulation of enzyme activities.
- Cyclopentylacetyl moiety : This group may enhance lipophilicity and cellular uptake.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest it may act on:
- G Protein-Coupled Receptors (GPCRs) : These receptors are critical in mediating various physiological responses. The compound's ability to modulate GPCR activity could be pivotal in its therapeutic effects .
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions and therapeutic outcomes.
Pharmacological Effects
- Antitumor Activity :
-
Neuroprotective Effects :
- There is emerging evidence that piperazine derivatives can exert neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of oxidative stress.
-
Anti-inflammatory Properties :
- Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses.
Case Study 1: Antitumor Activity
A study involving related pyrazolo compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 5 | Cell cycle arrest |
Case Study 2: Neuroprotective Effects
Research on piperazine derivatives has shown promising results in models of neurodegenerative diseases. The compound exhibited protective effects against glutamate-induced toxicity in neuronal cells, suggesting a potential role in treating conditions like Alzheimer's disease.
| Model | Treatment | Outcome |
|---|---|---|
| Neuronal Cells | Compound C | Reduced cell death by 30% |
| Animal Model | Compound D | Improved cognitive function |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, focusing on substitutions at the piperazine-carbonyl and pyridinone positions. Key differences in physicochemical properties and biological activity are highlighted.
Key Findings:
Piperazine Substituents: Cyclopentylacetyl (target compound) balances lipophilicity and solubility, making it suitable for oral bioavailability . Cinnamoyl () enhances rigidity and target affinity via planar aromatic interactions.
Pyridinone Substituents: 2-Methoxyethyl (target compound) improves aqueous solubility compared to ethyl or methyl analogs . Isopropyl () increases steric bulk, which may reduce metabolic clearance but limit solubility.
Biological Implications: Compounds with branched alkyl chains (e.g., 2-propylpentanoyl in ) show higher logP values, favoring CNS activity. Aromatic acyl groups (e.g., cinnamoyl in ) are associated with improved kinase inhibition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
